molecular formula C10H12INO2 B7933059 [(2-Iodo-benzyl)-methyl-amino]-acetic acid

[(2-Iodo-benzyl)-methyl-amino]-acetic acid

Cat. No.: B7933059
M. Wt: 305.11 g/mol
InChI Key: DBRMVQMIODTSBY-UHFFFAOYSA-N
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Description

[(2-Iodo-benzyl)-methyl-amino]-acetic acid is an organic compound that features an iodo-substituted benzyl group attached to a methylamino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield the desired product .

Industrial Production Methods

Industrial production methods for [(2-Iodo-benzyl)-methyl-amino]-acetic acid often involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(2-Iodo-benzyl)-methyl-amino]-acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the iodo group to other functional groups such as hydroxyl or amine.

    Substitution: The iodo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

[(2-Iodo-benzyl)-methyl-amino]-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of [(2-Iodo-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets and pathways. The iodo group can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The methylamino acetic acid moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [(2-Bromo-benzyl)-methyl-amino]-acetic acid
  • [(2-Chloro-benzyl)-methyl-amino]-acetic acid
  • [(2-Fluoro-benzyl)-methyl-amino]-acetic acid

Uniqueness

[(2-Iodo-benzyl)-methyl-amino]-acetic acid is unique due to the presence of the iodo group, which imparts distinct chemical and physical properties. The iodo group is larger and more polarizable compared to other halogens, leading to stronger halogen bonding and different reactivity patterns .

Properties

IUPAC Name

2-[(2-iodophenyl)methyl-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRMVQMIODTSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1I)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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